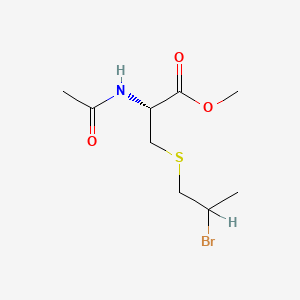
N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester is a synthetic organic compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group, a bromopropyl group, and a methyl ester group attached to the L-cysteine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using an acetyl group to prevent unwanted reactions.
Bromination: The thiol group of the protected cysteine is reacted with 2-bromopropyl bromide under basic conditions to introduce the bromopropyl group.
Esterification: The carboxyl group of the resulting compound is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides, while the ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, amines, or thiols under basic conditions.
Oxidation: Reagents like hydrogen peroxide or iodine.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Oxidation Products: Disulfides or sulfoxides.
Reduction Products: Alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant or anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Signal Modulation: Interacting with signaling pathways to modulate cellular responses.
Antioxidant Activity: Scavenging reactive oxygen species to protect cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(2-bromopropyl)-L-cysteine: A related compound without the acetyl and methyl ester groups.
L-Cysteine Methyl Ester: A simpler derivative used in peptide synthesis.
Uniqueness
N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Propiedades
Número CAS |
109621-20-7 |
|---|---|
Fórmula molecular |
C9H16BrNO3S |
Peso molecular |
298.20 g/mol |
Nombre IUPAC |
methyl (2R)-2-acetamido-3-(2-bromopropylsulfanyl)propanoate |
InChI |
InChI=1S/C9H16BrNO3S/c1-6(10)4-15-5-8(9(13)14-3)11-7(2)12/h6,8H,4-5H2,1-3H3,(H,11,12)/t6?,8-/m0/s1 |
Clave InChI |
KENVJYTVJYCKGM-XDKWHASVSA-N |
SMILES isomérico |
CC(CSC[C@@H](C(=O)OC)NC(=O)C)Br |
SMILES canónico |
CC(CSCC(C(=O)OC)NC(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
![5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14336113.png)
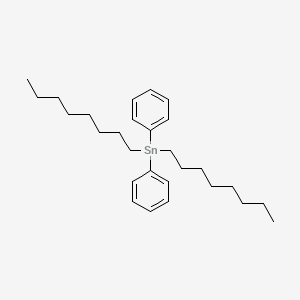

![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)

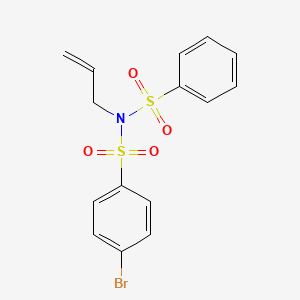
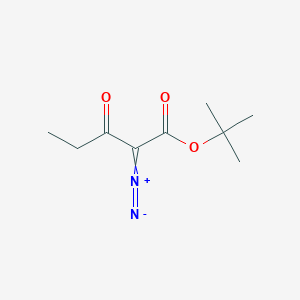

![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
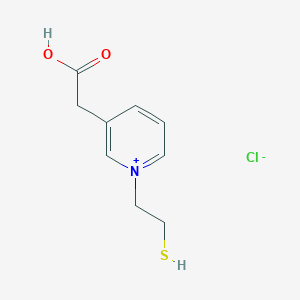
![Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide](/img/structure/B14336171.png)

